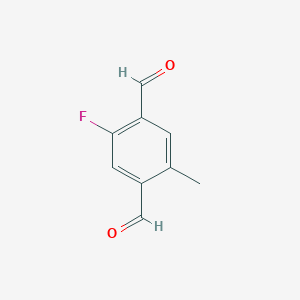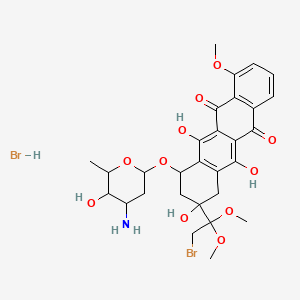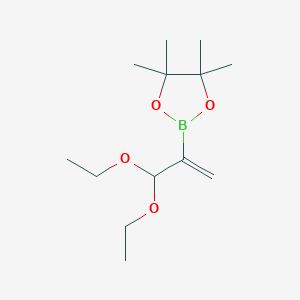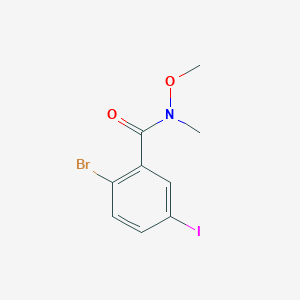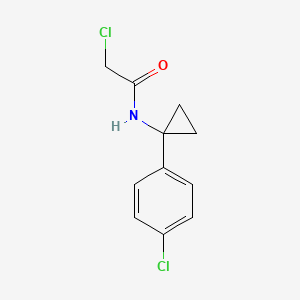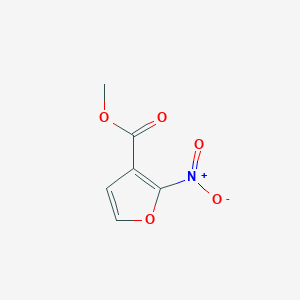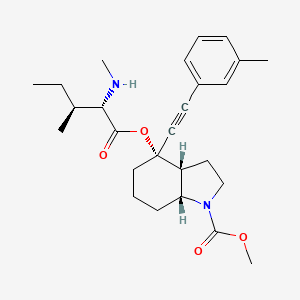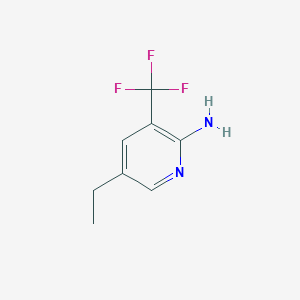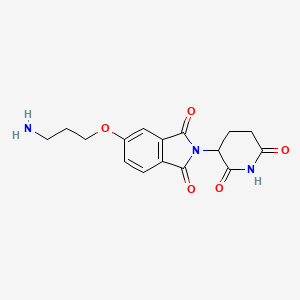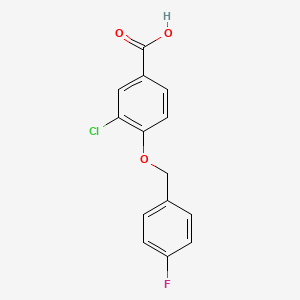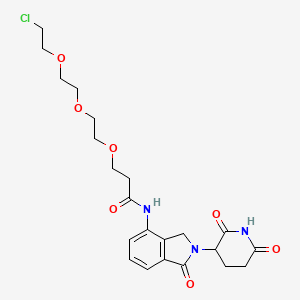
Lenalidomide-CO-PEG3-Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-CO-PEG3-Cl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of a polyethylene glycol (PEG) linker and a chloride group enhances its solubility and stability, making it a valuable tool in targeted protein degradation research .
Preparation Methods
The synthesis of Lenalidomide-CO-PEG3-Cl involves several key steps:
Cyclization: The brominated intermediate is then cyclized with 3-aminopiperidinedione to form the lenalidomide nitro precursor.
PEGylation: The precursor is further reacted with a PEG linker to introduce the polyethylene glycol chain.
Chlorination: Finally, the compound is chlorinated to yield this compound.
Chemical Reactions Analysis
Lenalidomide-CO-PEG3-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reagents like iron powder and ammonium chloride.
Substitution: The chloride group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include N-bromosuccinimide for bromination, iron powder for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lenalidomide-CO-PEG3-Cl has a wide range of scientific research applications:
Mechanism of Action
Lenalidomide-CO-PEG3-Cl exerts its effects by binding to the cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex . This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins such as IKZF1 and IKZF3 . The degradation of these proteins disrupts key signaling pathways, resulting in the inhibition of cancer cell growth and survival .
Comparison with Similar Compounds
Lenalidomide-CO-PEG3-Cl is unique compared to other similar compounds due to its specific modifications:
Thalidomide: An earlier immunomodulatory drug with similar anti-cancer properties but higher toxicity.
Pomalidomide: Another derivative with enhanced potency but different target specificity.
CC-122 and CC-220: Newer thalidomide analogs designed for better clinical efficacy and reduced side effects.
These compounds share a common mechanism of action but differ in their specific targets, potency, and safety profiles, making this compound a valuable addition to the arsenal of targeted cancer therapies.
Properties
Molecular Formula |
C22H28ClN3O7 |
|---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
3-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C22H28ClN3O7/c23-7-9-32-11-13-33-12-10-31-8-6-20(28)24-17-3-1-2-15-16(17)14-26(22(15)30)18-4-5-19(27)25-21(18)29/h1-3,18H,4-14H2,(H,24,28)(H,25,27,29) |
InChI Key |
SVKIYFTYBVWNHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


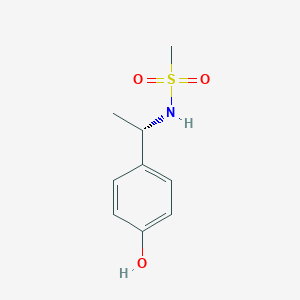
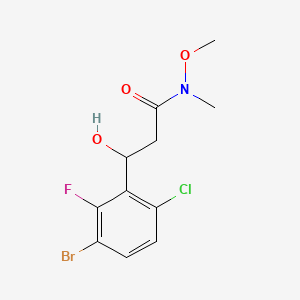
![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B14766154.png)
